REACTION_CXSMILES
|
[CH:1]1([CH:4]([S:9][CH2:10][C:11]([O:13]CC)=O)[CH2:5][N+:6]([O-])=O)[CH2:3][CH2:2]1>CC(O)=O.[Zn]>[CH:1]1([CH:4]2[CH2:5][NH:6][C:11](=[O:13])[CH2:10][S:9]2)[CH2:3][CH2:2]1
|
Name
|
Ethyl 2-((1-cyclopropyl-2-nitroethyl)thio)acetate
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C[N+](=O)[O-])SCC(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
4093 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with AcOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
was subjected to silica gel chromatography (40 g, 0-100% EtOAc/hexanes, 10 minute gradient)
|
Duration
|
10 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1SCC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 355 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |